molecular formula C18H17ClFN7O B2774367 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide CAS No. 1797349-59-7

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide

Cat. No. B2774367
CAS RN: 1797349-59-7
M. Wt: 401.83
InChI Key: PKZOEOSTBITKPR-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClFN7O and its molecular weight is 401.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

One research avenue has focused on the synthesis of novel heterocyclic compounds, leveraging reactions like the Mannich reaction to create N,S-containing heterocycles, which are of interest due to their potential biological activities (Dotsenko et al., 2012). Similarly, the synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives has been explored, starting from specific pyridine and fused pyridine derivatives, to investigate their antimicrobial and antioxidant activity (Flefel et al., 2018).

Biological Activity Investigations

The microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, with subsequent investigation into their biological activities, illustrates the application of this compound in creating derivatives with potential antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). Another study synthesized thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives, evaluating their analgesic and antiparkinsonian activities, showcasing the chemical's utility in pharmacological research (Amr et al., 2008).

Antitubercular and Antibacterial Activities

Research has also been conducted on designing and synthesizing carboxamide derivatives for antitubercular and antibacterial activities, including in silico docking studies to explore their interactions with target proteins (Bodige et al., 2020). This highlights the compound's role in developing new therapeutic agents.

Inhibitors of Enzymes and Receptors

The synthesis of inhibitors for specific enzymes and receptors, such as Aurora kinase inhibitors and Mycobacterium tuberculosis GyrB inhibitors, demonstrates the compound's significance in cancer treatment and tuberculosis management, respectively (ヘンリー,ジェームズ, 2006; Jeankumar et al., 2013).

Structural and Electronic Properties Exploration

Additionally, the study of the structural and electronic properties of anticonvulsant drugs that are structurally similar to the compound provides insights into their physicochemical characteristics and potential medicinal applications (Georges et al., 1989).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN7O/c19-14-9-13(1-2-15(14)20)23-18(28)12-5-7-26(8-6-12)16-3-4-17(25-24-16)27-11-21-10-22-27/h1-4,9-12H,5-8H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZOEOSTBITKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide

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